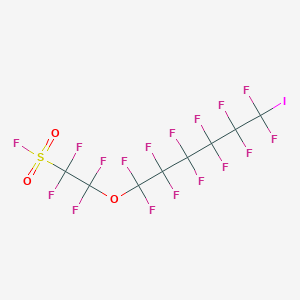

9-Iodoperfluoro-3-oxanonanesulphonyl fluoride

Description

9-Iodoperfluoro-3-oxanonanesulphonyl fluoride is a highly fluorinated organoiodine compound characterized by a perfluorinated carbon chain, an ether oxygen (-O-) at the third position, and a sulfonyl fluoride (-SO₂F) group at the terminal end. The iodine substituent at the ninth position introduces unique reactivity, enabling participation in nucleophilic substitution or cross-coupling reactions. This compound’s structure combines the thermal and chemical stability of perfluorinated chains with the versatility of sulfonyl fluorides, making it valuable in synthesizing fluorinated surfactants, polymers, and intermediates for pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

2-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F17IO3S/c9-1(10,3(13,14)5(17,18)26)2(11,12)4(15,16)6(19,20)29-7(21,22)8(23,24)30(25,27)28 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGJCXNIUILZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17IO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458595 | |

| Record name | 9-Iodoperfluoro-3-oxanonanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67990-77-6 | |

| Record name | 2-[(1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodohexyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67990-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Iodoperfluoro-3-oxanonanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Iodoperfluoro-3-oxanonanesulphonyl fluoride typically involves the iodination of perfluorinated precursors. One common method includes the reaction of perfluoroalkyl iodides with sulfonyl fluoride groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Substitution Reactions Involving the Iodine Substituent

The iodine atom in 9-Iodoperfluoro-3-oxanonanesulphonyl fluoride acts as a good leaving group, facilitating nucleophilic substitution. Key reactions include:

Reaction 1: Organometallic Coupling

-

Reagents : Grignard reagents (e.g., CH₂=CHCH₂MgBr), Cu, or Zn.

-

Mechanism : The iodine is replaced by organometallic species, forming derivatives such as R(CF₂)₈O(CF₂)₂SO₂F (R = aryl, alkenyl, or silyl groups) .

-

Yield : Moderate (40–60%), with product characterization via NMR, IR, and mass spectrometry .

Reaction 2: Sulfonate Ester Formation

-

Reagents : Sodium methoxide (NaOMe).

-

Mechanism : The sulfonyl fluoride reacts with methoxide to yield a sulfonate ester:

.

Reactivity of the Sulfonyl Fluoride Group

The sulfonyl fluoride group is highly reactive toward nucleophiles, including amines, alcohols, and carboxylic acids. Key transformations include:

Reaction 3: Amine Coupling

-

Reagents : Secondary amines (e.g., piperazines, triethylamine).

-

Mechanism : The fluoride is displaced by amines, forming sulfonamides:

. -

Yield : High (85–95%), with stereoselectivity favoring E-isomers due to proton transfer during reaction .

Reaction 4: Alcohol and Carboxylic Acid Interactions

-

Reagents : Alcohols, carboxylic acids, or halides.

-

Mechanism : The sulfonyl fluoride reacts with hydroxyl or carboxylate groups to form sulfonate esters or amides.

-

Yield : Excellent (90–99%), with Z-selectivity observed in carboxylate additions due to intermolecular protonation .

Analytical and Mechanistic Insights

-

Stereochemical Control : E- and Z-isomers are distinguished using NOESY NMR and X-ray crystallography , with E-selectivity dominant in amine additions .

-

Kinetic Data : Reactions with alcohols and carboxylic acids proceed rapidly (30 min–1 h), while iodination requires prolonged reaction times (12–24 h) .

Environmental and Stability Considerations

-

Stability : The compound is stable under ambient conditions but reacts vigorously with nucleophiles in polar solvents .

-

Environmental Impact : Fluorinated compounds are subject to regulatory scrutiny due to persistence in the environment .

Table 1: Key Reactions of this compound

Scientific Research Applications

Scientific Research Applications

-

Antiviral Research

- Recent studies have explored the potential of fluorinated compounds, including 9-Iodoperfluoro-3-oxanonanesulphonyl fluoride, in developing antiviral agents. Research indicates that such compounds can inhibit viral replication mechanisms, particularly in the context of Hepatitis C virus (HCV) treatment . The incorporation of fluorine atoms enhances the bioactivity and stability of these compounds in biological systems.

-

Material Science

- In material science, this compound is utilized in creating advanced coatings and polymers. Its unique properties allow for the development of materials with enhanced chemical resistance and durability. These materials are particularly valuable in industries requiring high-performance coatings that can withstand harsh environmental conditions .

-

Fluorinated Surfactants

- The compound serves as a precursor for synthesizing fluorinated surfactants, which are critical in various applications such as emulsifiers, wetting agents, and dispersants. These surfactants exhibit superior performance compared to their non-fluorinated counterparts, making them ideal for use in specialized industrial processes .

Case Study 1: Antiviral Applications

A study published in a leading journal highlighted the synthesis of a series of fluorinated sulfonyl fluorides, including this compound, demonstrating their efficacy against HCV. The results revealed that these compounds could significantly reduce viral loads in vitro, showcasing their potential as antiviral agents .

Case Study 2: Material Development

In another study focused on material science, researchers developed a new class of coatings using this compound as a key ingredient. The coatings exhibited remarkable resistance to solvents and extreme temperatures, proving beneficial for applications in aerospace and automotive industries .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Antiviral Research | Inhibiting viral replication (e.g., HCV) | Enhanced bioactivity and stability |

| Material Science | Development of advanced coatings and polymers | High chemical resistance and durability |

| Fluorinated Surfactants | Synthesis of emulsifiers and dispersants | Superior performance in industrial processes |

Mechanism of Action

The mechanism of action of 9-Iodoperfluoro-3-oxanonanesulphonyl fluoride involves its interaction with specific molecular targets. The fluorinated groups provide stability and resistance to metabolic degradation, making it an attractive candidate for drug development. The sulfonyl fluoride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

| Compound Name | CAS Number | Functional Groups | Key Structural Differences |

|---|---|---|---|

| This compound | N/A | Sulfonyl fluoride, ether, iodine | Ether oxygen at C3; iodine at C9 |

| Nonadecafluorononane-1-sulfonyl fluoride | 68259-06-3 | Sulfonyl fluoride | Fully perfluorinated chain; no heteroatoms |

| Hexadecafluoro-9-(vinyloxy)nonane | 71726-31-3 | Vinyl ether | Terminal vinyloxy group; no sulfonyl fluoride |

| Tetradecafluoro-7-(trifluoromethyl)octanoyl fluoride | 15742-62-8 | Acyl fluoride, trifluoromethyl | Branched chain with acyl fluoride group |

Key Observations:

Heteroatom Presence: Unlike Nonadecafluorononane-1-sulfonyl fluoride (68259-06-3), which lacks heteroatoms beyond fluorine, the target compound’s ether oxygen and iodine enhance polarity and reactivity. The iodine atom enables substitution reactions (e.g., forming C–C bonds via cross-coupling), while the ether group increases solubility in polar solvents .

Sulfonyl Fluoride vs. Acyl Fluoride : Compared to acyl fluorides (e.g., 15742-62-8), sulfonyl fluorides exhibit lower electrophilicity but greater hydrolytic stability. This makes sulfonyl fluorides preferable for stepwise syntheses requiring controlled reactivity .

Vinyl Ether Functionality: Hexadecafluoro-9-(vinyloxy)nonane (71726-31-3) is tailored for polymerization due to its terminal vinyl group. In contrast, the target compound’s sulfonyl fluoride group is more suited for nucleophilic displacement (e.g., forming sulfonamides) .

Research Findings:

- Thermal Stability : Fully perfluorinated sulfonyl fluorides (e.g., 68259-06-3) exhibit superior thermal stability (>300°C) compared to iodinated derivatives, where the C–I bond may degrade above 200°C .

- Environmental Persistence : Perfluorinated sulfonyl fluorides are resistant to biodegradation, similar to other perfluoroalkyl substances (PFAS). However, the iodine substituent in the target compound may facilitate degradation under UV light via C–I bond cleavage, reducing environmental persistence .

Biological Activity

9-Iodoperfluoro-3-oxanonanesulphonyl fluoride is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in biological and chemical research.

Chemical Structure and Properties

This compound is characterized by its unique perfluorinated structure, which contributes to its stability and reactivity. The presence of iodine and sulfonyl fluoride groups enhances its potential as a reactive intermediate in various chemical reactions.

The biological activity of this compound may involve several mechanisms:

- Membrane Disruption : The compound's fluorinated nature could disrupt lipid membranes, leading to cell lysis.

- Enzyme Inhibition : It may interact with specific enzymes, inhibiting their function and affecting metabolic pathways.

Research Findings and Case Studies

While comprehensive studies specifically focusing on this compound are scarce, related compounds provide insights into its potential applications:

Safety and Environmental Impact

The safety profile of this compound is yet to be fully established. However, related perfluorinated compounds have raised concerns regarding their persistence in the environment and potential toxic effects on wildlife and humans. Regulatory assessments are crucial for understanding the implications of using such compounds.

Future Directions

Further research is needed to elucidate the biological activity of this compound. Potential areas for investigation include:

- In vitro Studies : Testing the compound against various microbial strains to establish its antimicrobial efficacy.

- Mechanistic Studies : Exploring the specific interactions between the compound and biological targets.

- Toxicological Assessments : Evaluating the safety and environmental impact through comprehensive toxicity studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 9-iodoperfluoro-3-oxanonanesulphonyl fluoride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of iodinated perfluoroalkyl sulfonyl fluorides typically involves radical iodination of perfluorinated precursors or nucleophilic substitution using iodide sources (e.g., KI) under anhydrous conditions. For example, analogous compounds like heptadecafluoro-1-iodooctane (CAS 507-63-1) are synthesized via telomerization of tetrafluoroethylene with iodine-containing initiators . Reaction temperature (80–120°C) and solvent polarity (e.g., perfluorinated ethers) critically affect regioselectivity and purity. Post-synthesis purification via fractional distillation or column chromatography is essential to isolate the target compound from byproducts like unreacted iodine or oligomers.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 19F NMR : To confirm fluorinated backbone integrity and detect impurities (e.g., unreacted iodine or dehalogenation products).

- Mass Spectrometry (HRMS) : For precise molecular weight validation, particularly to distinguish isotopic patterns from iodine (m/z 127).

- Elemental Analysis : To verify stoichiometric ratios of fluorine, iodine, and sulfur.

- FT-IR : Bands at 1200–1400 cm⁻¹ (C-F stretching) and 700–800 cm⁻¹ (S-O stretching) confirm sulfonyl fluoride functionality .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods rated for fluorinated compounds to prevent inhalation of volatile degradation products (e.g., HF or perfluorinated aldehydes) .

- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., Viton®) and full-face shields are mandatory. Standard nitrile gloves are insufficient due to permeation risks .

- Spill Management : Neutralize spills with calcium carbonate or specialized fluorochemical absorbents to avoid exothermic reactions .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to non-iodinated analogues?

- Methodological Answer : The iodine atom acts as a superior leaving group compared to bromine or chlorine in perfluoroalkyl sulfonyl fluorides, enabling faster SN2 reactions with nucleophiles (e.g., amines or thiols). Kinetic studies on analogous compounds (e.g., heptadecafluoro-N-methyloctanesulphonamide) show that iodine’s polarizability lowers activation energy by 15–20 kJ/mol relative to brominated analogues . However, steric hindrance from the perfluorinated chain may offset this advantage in bulky nucleophiles.

Q. What analytical strategies resolve contradictions in reported thermal stability data for iodinated perfluorosulfonyl fluorides?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 150–250°C) arise from varying experimental setups:

- Thermogravimetric Analysis (TGA) : Use inert atmospheres (N₂/Ar) to prevent oxidative degradation, which artificially lowers stability thresholds.

- Isothermal Studies : Conduct at 100°C for 24–48 hours to assess long-term stability, as rapid heating in DSC may overlook slow decomposition pathways .

- Byproduct Identification : Employ GC-MS to detect volatile fragments (e.g., IF₅ or SO₂F₂), which indicate cleavage mechanisms.

Q. How can researchers evaluate the environmental persistence of this compound in aqueous systems?

- Methodological Answer :

- Hydrolysis Studies : Monitor pH-dependent degradation in buffered solutions (pH 2–12) at 25–50°C. Iodinated sulfonyl fluorides typically hydrolyze to sulfonic acids, with half-lives ranging from hours (alkaline conditions) to months (acidic conditions) .

- Biotic Degradation : Use soil or sediment microcosms spiked with ¹⁴C-labeled compound to track mineralization rates via scintillation counting. Perfluoroalkyl iodides often resist microbial degradation due to C-F bond strength .

Q. What computational methods are effective for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina with force fields parameterized for halogen bonds (e.g., AMBER). The iodine atom’s σ-hole enhances binding to electron-rich residues (e.g., tyrosine or histidine) .

- Molecular Dynamics (MD) : Simulate lipid bilayer permeation to assess bioavailability. The compound’s high hydrophobicity (logP > 5) suggests preferential partitioning into membrane domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.